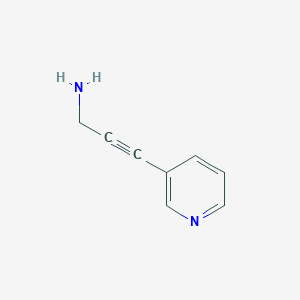

3-(Pyridin-3-yl)prop-2-yn-1-amine

Vue d'ensemble

Description

3-(3-Pyridyl)propylamine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .

Synthesis Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The molecular weight of 3-(pyridin-3-yl)prop-2-yn-1-amine dihydrochloride is 205.09 . The Inchi Code is 1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H .Chemical Reactions Analysis

3-(3-Pyridyl)propylamine is involved in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido . It is also used in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .Applications De Recherche Scientifique

Synthesis of Imidazo[1,2-a]pyridines

Chioua et al. (2013) explored the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, which are closely related to 3-(Pyridin-3-yl)prop-2-yn-1-amine, for synthesizing various 3-methylimidazo[1,2-a]pyridines. This method demonstrated good yields and excellent regioselectivity under mild conditions, supported by a DFT-based mechanistic analysis (Chioua et al., 2013).

Anticancer and Antioxidant Activities

Rehan, Al Lami, and Alanee (2021) synthesized new derivatives of imidazo[1,2-a]pyrimidine (3-secondary amine) and assessed them for antioxidant activity and cytotoxic activity against breast cancer. This involved a reaction with propargyl bromide, yielding derivatives with potential therapeutic applications (Rehan, Al Lami, & Alanee, 2021).

Complexation with Cadmium(II)

Hakimi et al. (2013) reported the complexation of a similar ligand, resulting from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, to Cadmium(II). This complex was characterized by various methods, including single-crystal X-ray diffraction, indicating its potential in coordination chemistry (Hakimi et al., 2013).

Palladium-Catalyzed Carbonylative Approach

Veltri et al. (2020) developed a novel multicomponent approach using N-Boc-(prop-2-yn-1-yl)pyridin-2-amines for synthesizing imidazopyridinyl-N,N-dialkylacetamides. This process included oxidative conditions and a palladium catalyst, resulting in compounds known to enhance central nervous system activity (Veltri et al., 2020).

Trans-Platinum(II) Complexes

Cabrera et al. (2019) described coupling alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to a Pt(II). This led to the preparation of trans-Pt(II) compounds with potential as thermoactivated anticancer agents (Cabrera et al., 2019).

Metal-Free Amide Bond Formation

Samanta et al. (2020) developed amethod for direct amide bond synthesis from thioacids and amines, catalyzed by 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. This was effective for various substrates, including aromatic, aliphatic, and heteroaromatic thioacids, as well as different types of amines (Samanta et al., 2020).

Crystal Structure Analysis

Bilkan et al. (2016) synthesized and characterized a new complex of N-(pyridin-2-yl)pyridin-2-amine (NDPA), providing insights into its crystal structure and vibrational frequencies through theoretical calculations (Bilkan et al., 2016).

Low-Epimerization Amide Bond Formation

Dunetz et al. (2011) developed a method combining T3P and pyridine for low-epimerization amide bond formation, applicable to various acid substrates and amines. This method facilitated the synthesis of a glucokinase activator intermediate with minimal epimerization (Dunetz et al., 2011).

Synthesis of Substituted Imidazoles

Mohan, Sarang, and Adimurthy (2013) reported a metal-free synthesis of substituted imidazoles from N-(prop-2-yn-1-yl)pyridin-2-amines in water, highlighting the potential for green chemistry applications (Mohan, Sarang, & Adimurthy, 2013).

Mécanisme D'action

Target of Action

It’s known that imidazole-containing compounds, which can be synthesized from prop-2-yn-1-ylamino pyridines , have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and proteins, to exert their effects.

Mode of Action

It’s known that the compound can undergo the sandmeyer reaction to form imidazo[1,2-a]pyridines . This reaction could potentially alter the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Imidazole derivatives, which can be synthesized from prop-2-yn-1-ylamino pyridines , are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

It’s known that imidazole derivatives, which can be synthesized from prop-2-yn-1-ylamino pyridines , have a broad range of biological activities . These activities could result in various molecular and cellular effects.

Safety and Hazards

While specific safety and hazard information for 3-(Pyridin-3-yl)prop-2-yn-1-amine is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is a new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system . This suggests potential future directions for the synthesis of related compounds.

Propriétés

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKUWZFWNZFRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460412 | |

| Record name | 3-(pyridin-3-yl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

777856-62-9 | |

| Record name | 3-(pyridin-3-yl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)